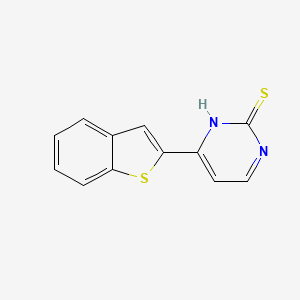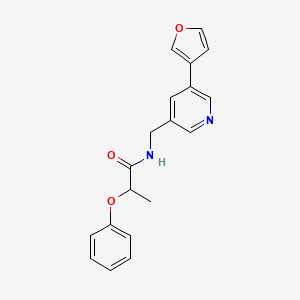![molecular formula C19H24N2O4 B2460252 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate CAS No. 1111580-86-9](/img/structure/B2460252.png)
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDPB, and its chemical formula is C20H23N3O4. It is a white crystalline powder that is soluble in organic solvents like methanol and dimethyl sulfoxide.
Wirkmechanismus
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, CDPB reduces inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by CDPB has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate have been extensively studied. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease. Additionally, CDPB has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing inflammation and pain in various animal models. Additionally, CDPB has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of using CDPB in lab experiments is its limited solubility in water. This makes it challenging to administer the compound to animals via oral or intravenous routes. Additionally, the long-term effects of CDPB on the body are still unknown, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate. One potential direction is to study the long-term effects of CDPB on the body. This will help determine its safety profile and potential side effects. Additionally, more research is needed to determine the optimal dosage and administration route for CDPB.
Another potential direction is to explore the potential applications of CDPB in the treatment of other diseases like cancer and inflammatory bowel disease. Finally, more research is needed to understand the mechanism of action of CDPB and how it interacts with other molecules in the body. This will help identify potential drug targets and improve our understanding of the compound's effects on the body.
Conclusion:
In conclusion, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate is a promising compound that has shown potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. However, more research is needed to determine its safety profile, optimal dosage, and administration route.
Synthesemethoden
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate involves the reaction of 4-oxo-4-phenylbutanoic acid with 1-(tert-butoxycarbonyl)amino-2-methylpropan-1-one in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using trifluoroacetic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate in scientific research are vast. This compound has been extensively studied for its anti-inflammatory and analgesic properties. It has also shown promising results in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(2)19(4,12-20)21-18(24)14(3)25-17(23)11-10-16(22)15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJXZIHCWISXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CCC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)
![N-(2-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2460177.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)
![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)
![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2460188.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)